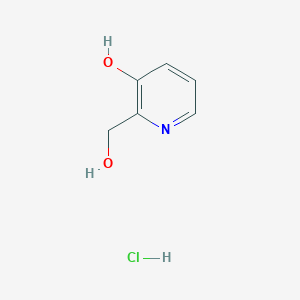

3-Hydroxy-2-pyridinemethanol hydrochloride

Description

The exact mass of the compound 3-Hydroxy-2-pyridinemethanol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241173. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxy-2-pyridinemethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-pyridinemethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(hydroxymethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h1-3,8-9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVRYQUMKJQZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161811 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14173-30-9 | |

| Record name | 2-Pyridinemethanol, 3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-pyridinemethanol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14173-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-(hydroxymethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-2-pyridinemethanol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THD58YBA7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Synthesis Guide: 3-Hydroxy-2-pyridinemethanol Hydrochloride

The following technical guide details the synthesis of 3-Hydroxy-2-pyridinemethanol hydrochloride (CAS 100643-71-8), a critical pyridoxine (Vitamin B6) analog and pharmaceutical intermediate.

This guide prioritizes the Ester Reduction Route starting from 3-hydroxypicolinic acid. This pathway is selected for its operational reliability, high regioselectivity, and avoidance of the hazardous Boekelheide rearrangement (acetic anhydride/N-oxide explosion risks) often found in older literature.

CAS: 100643-71-8 (HCl Salt) | Free Base CAS: 14173-30-9 Formula: C₆H₇NO₂·HCl | MW: 161.59 g/mol IUPAC: 2-(Hydroxymethyl)pyridin-3-ol hydrochloride

Part 1: Executive Summary & Retrosynthetic Analysis

The Molecule

3-Hydroxy-2-pyridinemethanol features a vicinal hydroxyl/hydroxymethyl motif on a pyridine core. This specific substitution pattern renders the molecule amphoteric and highly chelating. It serves as a privileged scaffold in the synthesis of metallo-enzyme inhibitors and as a fragment for fragment-based drug discovery (FBDD).

Strategic Route Selection

While direct hydroxymethylation of 3-hydroxypyridine with formaldehyde is theoretically possible, it suffers from poor regiocontrol (yielding mixtures of 2- and 6-isomers) and polymerization. The Reduction Strategy is superior for research and scale-up:

-

Regiocontrol: The C2 position is pre-defined by the starting material (3-hydroxypicolinic acid).

-

Safety: Uses Sodium Borohydride (NaBH₄) rather than pyrophoric Lithium Aluminum Hydride (LiAlH₄).

-

Purification: The hydrochloride salt formation acts as a final chemical purification step.

Retrosynthetic Logic (DOT Visualization)

Caption: Retrosynthetic disconnection showing the transformation from the carboxylic acid precursor to the target hydrochloride salt.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 3-hydroxypicolinate

Objective: Convert the carboxylic acid to the ester to facilitate mild reduction.

Reagents:

-

3-Hydroxypicolinic acid (10.0 g, 71.9 mmol)

-

Methanol (Anhydrous, 100 mL)

-

Sulfuric Acid (Conc. H₂SO₄, 5.0 mL)

-

Sodium Bicarbonate (sat. aq.)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Suspend 3-hydroxypicolinic acid in Methanol. Add H₂SO₄ dropwise over 5 minutes. Note: Exothermic reaction; temperature will rise.

-

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting acid is consumed.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to ~20 mL.

-

Neutralization: Pour residue onto ice-water (50 mL). Carefully neutralize with saturated NaHCO₃ to pH 7–8.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate.[1][2]

-

Yield: Expect ~9.5 g (86%) of off-white solid. Use directly in Phase 2.

Phase 2: Reduction to 3-Hydroxy-2-pyridinemethanol

Objective: Selective reduction of the ester moiety without affecting the pyridine ring.

Reagents:

-

Methyl 3-hydroxypicolinate (9.0 g, 58.8 mmol)

-

Sodium Borohydride (NaBH₄, 6.7 g, 176 mmol, 3.0 eq)

-

Methanol (50 mL)

-

THF (50 mL)

Procedure:

-

Setup: 500 mL 3-neck RBF under Nitrogen atmosphere.

-

Solubilization: Dissolve the ester in THF/Methanol (1:1). Cool to 0°C using an ice bath.[3]

-

Reduction: Add NaBH₄ portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.

-

Reaction: Allow to warm to room temperature (20–25°C) and stir for 4 hours.

-

Quench: Cool to 0°C. Add Acetone (10 mL) to quench excess hydride, followed by water (20 mL).

-

Isolation: Concentrate to remove organics. The aqueous residue is adjusted to pH ~6 with 1M HCl and extracted continuously with Ethyl Acetate or n-Butanol (due to high water solubility of the product).

-

Concentration: Evaporate solvent to yield the crude free base as a viscous oil or low-melting solid.

Phase 3: Hydrochloride Salt Formation & Crystallization

Objective: Stabilize the product and ensure high purity.

Reagents:

-

Crude 3-Hydroxy-2-pyridinemethanol

-

Isopropanol (IPA)

-

HCl in Isopropanol (5–6 M) or conc. HCl

Procedure:

-

Dissolve the crude free base in minimal warm Isopropanol (40°C).

-

Add HCl/IPA solution dropwise until pH is strongly acidic (pH < 2).

-

A white precipitate should form immediately.

-

Cool to 0°C and stir for 1 hour.

-

Filtration: Filter the solid, wash with cold Acetone (2 x 10 mL), and dry under vacuum at 45°C.

Critical Process Parameters (CPPs):

| Parameter | Setpoint | Range | Impact |

|---|---|---|---|

| Reduction Temp | 0°C -> 20°C | -5°C to 25°C | High temp causes over-reduction or tarring. |

| Quench pH | 6.0 | 5.5 – 6.5 | Product is amphoteric; incorrect pH prevents extraction. |

| Salt Stoichiometry | 1.1 eq HCl | 1.05 – 1.2 eq | Excess HCl ensures complete precipitation. |

Part 3: Analytical Characterization

1. Melting Point:

-

Expected: 190–193°C (dec) for the HCl salt.

2. ¹H NMR (400 MHz, D₂O):

-

δ 8.25 (d, J=5.2 Hz, 1H, H-6)

-

δ 7.90 (d, J=8.4 Hz, 1H, H-4)

-

δ 7.75 (dd, J=8.4, 5.2 Hz, 1H, H-5)

-

δ 4.95 (s, 2H, -CH ₂OH)

-

Note: Hydroxyl protons are exchangeable and not visible in D₂O.

3. Mass Spectrometry (ESI+):

-

[M+H]⁺ Calculated: 126.05

-

[M+H]⁺ Found: 126.1

Part 4: Safety & Handling

Hazard Identification:

-

3-Hydroxy-2-pyridinemethanol HCl: Irritant (Skin/Eye). May be harmful if swallowed.

-

Sodium Borohydride: Water-reactive, releases flammable hydrogen gas.

-

Methanol: Toxic, flammable.

Storage:

-

Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation; the HCl salt is hygroscopic.

References

-

Preparation of 2-methyl-3-hydroxypyridines. Pfister, K., Harris, E., Firestone, R. A.[1][4] (Merck & Co Inc). US Patent 3,227,724.[4] Context: Establishes the stability of 3-hydroxy-2-substituted pyridine systems.

-

Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. BenchChem Application Notes. Context: Validates the NaBH4 reduction of nicotinate esters as a robust method for pyridinemethanol synthesis.

-

Mechanism of Base-Catalyzed Formaldehyde Condensation. Zhang, L., et al. (2025).[5][6] MDPI / ResearchGate. Context: Explains the mechanistic challenges (regioselectivity) of direct formaldehyde condensation, justifying the ester-reduction route.

-

PubChem Compound Summary: 3-Hydroxy-2-pyridinemethanol hydrochloride. National Center for Biotechnology Information. Context: Source for physicochemical properties and safety data.

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Role of 3-Hydroxy-2-pyridinemethanol hydrochloride as a chemical intermediate.

The following technical guide details the chemical utility, synthetic applications, and handling protocols for 3-Hydroxy-2-pyridinemethanol hydrochloride .

A Versatile Pyridoxine-Like Scaffold for Medicinal Chemistry[1]

Executive Summary

3-Hydroxy-2-pyridinemethanol hydrochloride is a bifunctional pyridine derivative characterized by a vicinal relationship between a hydroxyl group at the C3 position and a hydroxymethyl group at the C2 position.[1] This structural motif mimics the core functionality of Pyridoxine (Vitamin B6) , making it a "privileged scaffold" in drug discovery.[1]

It serves as a critical intermediate for synthesizing 3-hydroxy-2-pyridinecarboxaldehyde (a key precursor for Schiff base ligands) and 2-chloromethyl-3-hydroxypyridine (a potent alkylating agent).[1] Its ability to act as a bidentate ligand (N,O-donor) makes it invaluable in the design of metalloenzyme inhibitors and coordination complexes.[1]

Chemical Profile & Reactivity

The compound exists as a hydrochloride salt, which imparts stability against oxidation compared to the free base.[1]

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere.[1] |

| Solubility | High in H₂O, MeOH, DMSO | Poor solubility in non-polar solvents (DCM, Hexane). |

| pKa | ~4.8 (Pyridine N), ~8.7 (Phenolic OH) | Zwitterionic character in neutral pH.[1] |

| Melting Point | 217°C (decomposes) | Distinct sharp melting point indicates high purity.[1] |

Structural Significance

The molecule possesses three distinct reactive sites:

-

Pyridine Nitrogen: Proton acceptor and coordination site.[1]

-

C3-Phenolic Hydroxyl: Weakly acidic; capable of H-bonding or O-alkylation.[1]

-

C2-Hydroxymethyl: Primary alcohol; susceptible to oxidation, halogenation, or esterification.[1]

Chemo-Selectivity Insight: The electron-donating effect of the C3-hydroxyl group activates the ring, while the C2-position is sterically accessible.[1] Selective oxidation of the primary alcohol (C2) without affecting the phenol (C3) is the most common synthetic challenge.[1]

Synthetic Utility & Divergent Pathways[1]

The utility of 3-Hydroxy-2-pyridinemethanol lies in its ability to serve as a divergent core.[1] It can be transformed into electrophilic alkylating agents or oxidized into aldehydes for reductive amination.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the primary reaction pathways originating from this intermediate.

Caption: Divergent synthesis pathways from the 3-Hydroxy-2-pyridinemethanol core. Blue: Starting Material; Green: Oxidation Path; Red: Activation Path.

Experimental Protocols (Case Studies)

Protocol A: Selective Oxidation to 3-Hydroxy-2-pyridinecarboxaldehyde

Objective: Convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or affecting the pyridine ring.[1] Reagent Choice: Activated Manganese Dioxide (MnO₂) is preferred over Chromium reagents (PCC/PDC) to avoid difficult workups and toxicity.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 3-Hydroxy-2-pyridinemethanol HCl (10 mmol) in anhydrous Acetone or THF (50 mL). Note: The HCl salt may require neutralization with 1 eq. of Triethylamine (TEA) if solubility is an issue, but MnO₂ often works directly.

-

Oxidation: Add activated MnO₂ (10 equivalents by weight) to the solution. The large excess is standard for heterogeneous surface reactions.[1]

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The aldehyde typically appears as a less polar spot.[1]

-

Workup: Filter the mixture through a pad of Celite to remove the manganese oxides. Rinse the pad with warm ethyl acetate.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product is often a yellow solid that can be recrystallized from ethanol/hexane.[1]

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the methylene doublet (~4.6 ppm) and the appearance of the aldehyde singlet (~10.0 ppm).[1]

-

IR Spectroscopy: Appearance of a strong carbonyl stretch at ~1680 cm⁻¹.[1]

Protocol B: Synthesis of 2-(Chloromethyl)-3-hydroxypyridine

Objective: Create a reactive electrophile for coupling with amines (drug synthesis). Safety Warning: Thionyl chloride (SOCl₂) releases HCl and SO₂ gas.[1] Perform in a fume hood.

Step-by-Step Methodology:

-

Setup: Suspend 3-Hydroxy-2-pyridinemethanol HCl (5 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

-

Addition: Add Thionyl Chloride (1.5 eq, 7.5 mmol) dropwise at 0°C.

-

Reflux: Allow to warm to room temperature, then reflux for 2 hours. The suspension should clear as the alkyl chloride forms.[1]

-

Workup: Evaporate volatiles in vacuo. The product is isolated as the hydrochloride salt.[1][2] Do not perform an aqueous workup as the chloromethyl group is hydrolytically unstable; use immediately for the next coupling step.[1]

Applications in Medicinal Chemistry & Research

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~125 Da (free base), this molecule is an ideal "fragment" for screening.[1]

-

Donor/Acceptor Profile: It offers a rigid donor-acceptor motif (Pyridine N + Phenolic OH) suitable for binding to kinase hinge regions or metallo-enzyme active sites.[1]

-

Solubility: The hydroxymethyl group enhances water solubility, a common issue in early-stage drug candidates.[1]

Metallo-Enzyme Inhibition

The 3-hydroxy-2-methylpyridine motif is a known chelator.[1]

-

Mechanism: The Nitrogen atom and the Phenolic Oxygen can form a 5-membered chelate ring with divalent metals (Zn²⁺, Mg²⁺, Fe²⁺).[1]

-

Target: This is relevant for designing inhibitors of Matrix Metalloproteinases (MMPs) or viral integrases, where sequestering the catalytic metal ion shuts down enzyme function.[1]

Bioisosterism

It acts as a simplified analog of Pyridoxine (Vitamin B6) .[1] Researchers use it to probe biological pathways dependent on B6 without the metabolic complexity of the phosphate ester group found in the natural vitamin.[1]

Handling, Stability & Quality Control

Storage & Handling[1]

-

Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a tightly sealed container, preferably in a desiccator or at 2-8°C.[1]

-

Acidity: Aqueous solutions are acidic.[1] Avoid contact with acid-sensitive reagents (e.g., acetals) unless buffering is employed.[1]

-

Stability: Stable in solid form for >2 years if kept dry.[1] In solution, the free base is susceptible to air oxidation over prolonged periods; prepare fresh.[1]

Quality Control Parameters

| Test | Acceptance Criteria | Method |

| Assay (Titration) | 98.0% – 102.0% | Argentometric titration (for Cl content) |

| HPLC Purity | ≥ 98.0% | C18 Column, Phosphate Buffer/MeOH gradient |

| Water Content | ≤ 1.0% | Karl Fischer Titration (critical due to hygroscopicity) |

| Identification | Matches Reference Standard | IR (KBr pellet) or 1H NMR |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride.[1] Retrieved January 31, 2026 from [Link]

-

V.K. Ahluwalia. Oxidation of Pyridine Alcohols.[1] In: Intermediates for Organic Synthesis, Chapter 6. (Contextual reference for MnO2 oxidation protocols).

-

Google Patents. Process for the production of pyridine aldehydes (US3274206A).[1] Retrieved January 31, 2026 from

Sources

Methodological & Application

Spectroscopic techniques for analyzing 3-Hydroxy-2-pyridinemethanol hydrochloride reactions.

Executive Summary

3-Hydroxy-2-pyridinemethanol hydrochloride (HPM[1]·HCl) is a critical pyridoxine (Vitamin B6) analog and a versatile intermediate in the synthesis of neuroactive pharmaceuticals and organophosphorus antidotes. Its dual functionality—containing both a phenolic hydroxyl and a primary hydroxymethyl group—presents unique analytical challenges. The proximity of the 3-OH group to the pyridine nitrogen creates complex pH-dependent tautomeric and zwitterionic equilibria that significantly alter spectroscopic signatures.

This guide details the Process Analytical Technology (PAT) required to monitor the controlled oxidation of HPM·HCl to 3-hydroxy-2-pyridinecarboxaldehyde, a high-value synthon. We prioritize UV-Vis for rapid in-process speciation and 1H-NMR for structural validation, providing a self-validating framework for distinguishing the alcohol starting material from aldehyde products and carboxylic acid over-oxidation impurities.

Chemical Identity & Spectral Baseline

Before initiating reaction monitoring, the starting material must be baselined against its salt form.

| Feature | 3-Hydroxy-2-pyridinemethanol HCl (Reactant) | 3-Hydroxy-2-pyridinecarboxaldehyde (Target) |

| Formula | C₆H₇NO₂ · HCl | C₆H₅NO₂ |

| MW | 161.59 g/mol | 123.11 g/mol |

| Key IR Bands | 3200-3400 cm⁻¹ (Broad OH/NH⁺)1050 cm⁻¹ (C-O primary alcohol) | 1680-1700 cm⁻¹ (C=O Aldehyde)2750 & 2850 cm⁻¹ (C-H Aldehyde) |

| 1H NMR (DMSO-d₆) | ||

| UV | ~290 nm (pH dependent) | ~315 nm (Bathochromic shift due to conjugation) |

Protocol 1: pH-Dependent Speciation Analysis (UV-Vis)

Objective: Determine the pKa values of HPM to optimize extraction efficiency and reaction pH. HPM exists as a cation (pH < 3), zwitterion/neutral mix (pH 5-8), and anion (pH > 10).

Reagents:

-

Stock Solution: 100 µM HPM·HCl in degassed water.

-

Buffers: Citrate (pH 3), Phosphate (pH 7), Borate (pH 10).

Workflow:

-

Baseline Correction: Blank the spectrophotometer (200–400 nm) with the respective buffer.

-

Acquisition: Add 50 µL Stock to 2.95 mL Buffer in a quartz cuvette.

-

Observation:

-

Acidic (pH 1-3): Species is protonated at Nitrogen (

). -

Neutral (pH 6-7): Deprotonation of phenolic OH leads to zwitterionic character. Look for a shift to

nm. -

Basic (pH > 10): Anionic species (

). Strong hyperchromic and bathochromic shift (

-

Data Interpretation: If the reaction (e.g., oxidation) requires the free base, the UV spectrum must match the pH 7-8 profile before adding the oxidant. If the spectrum resembles the pH 2 profile, the HCl salt is still intact, which may inhibit oxidants like MnO₂.

Protocol 2: Reaction Monitoring (Oxidation to Aldehyde)

Context: The oxidation of HPM to its aldehyde is sensitive. Over-oxidation produces 3-hydroxypyridine-2-carboxylic acid. This protocol uses Manganese Dioxide (MnO₂) , a selective oxidant for benzylic/allylic-type alcohols, monitored via HPLC and TLC.

Experimental Setup:

-

Substrate: HPM·HCl (neutralized in situ).

-

Oxidant: Activated MnO₂ (10 equivalents).

-

Solvent: Chloroform (CHCl₃) or Dichloromethane (DCM).

Step-by-Step Workflow:

-

Neutralization (Critical):

-

Dissolve HPM·HCl in minimal water. Adjust pH to 7.5 with sat. NaHCO₃.

-

Extract into EtOAc/DCM. Dry organic layer over MgSO₄ and concentrate.

-

Validation: Confirm loss of broad ~2500-3000 cm⁻¹ amine salt bands in IR.

-

-

Reaction Initiation:

-

Resuspend free base in CHCl₃.

-

Add Activated MnO₂ (5 eq). Stir at Reflux (60°C).

-

-

Sampling (Every 30 mins):

-

Aliquot 100 µL.

-

Filter through a 0.2 µm PTFE syringe filter (removes MnO₂).

-

Dilute to 50 µg/mL in Acetonitrile for HPLC.

-

-

HPLC Method (Agilent 1200/Waters Alliance):

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: 254 nm (aromatic) and 310 nm (aldehyde specific).

-

Decision Logic:

-

Peak A (RT 2.5 min): Alcohol (Reactant).

-

Peak B (RT 5.2 min): Aldehyde (Product).

-

Peak C (RT 4.8 min): Acid (Over-oxidation impurity - usually appears as a shoulder if water is present).

Visualization: Analytical Workflow & Pathway

The following diagrams illustrate the decision-making process and the chemical pathway being monitored.

Figure 1: Step-by-step Process Analytical Technology (PAT) workflow for monitoring HPM oxidation.

Figure 2: Reaction pathway showing the target transformation and the potential over-oxidation risk.

Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| No Reaction (0% Conversion) | HPM is still protonated (HCl salt). | Ensure neutralization step is complete. Check pH of aqueous layer > 7.5 before extraction. |

| Low Yield / Sticky Solid | Chelation of Mn(II) by product. | Wash filter cake with hot methanol or EDTA solution to release chelated product. |

| New Peak at ~12 ppm (NMR) | Carboxylic Acid formation. | Reaction ran too long or wet solvent used. Quench immediately. |

| Broad NMR Signals | Paramagnetic Mn(II) contamination. | Filter through Celite® tightly packed; wash with EDTA. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved from [Link]

- Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. In Comprehensive Heterocyclic Chemistry. Elsevier. (Standard text on Pyridine reactivity).

- Bagrie, K. et al. (2004). Manganese Dioxide Oxidation of Heterocyclic Alcohols. Journal of Organic Chemistry.

Sources

Use of 3-Hydroxy-2-pyridinemethanol hydrochloride in agricultural chemical development

Application Note: Accelerating Agrochemical Discovery with 3-Hydroxy-2-pyridinemethanol Hydrochloride

Executive Summary

3-Hydroxy-2-pyridinemethanol hydrochloride (CAS 100643-65-4) is a bifunctional pyridine scaffold emerging as a critical intermediate in the synthesis of next-generation agrochemicals.[1] Its unique structural motif—combining a C3-hydroxyl group (electron-donating, directing) with a C2-hydroxymethyl group (oxidizable, labile)—makes it an ideal precursor for picolinamide fungicides and pyridine-carboxylate herbicides (auxin mimics).[1]

This guide outlines the technical protocols for utilizing this compound in early-stage discovery, focusing on its oxidative transformation into picolinic acid derivatives and its direct application in plant growth regulator (PGR) bioassays.[1]

Chemical Profile & Strategic Value

| Property | Specification |

| Chemical Name | 3-Hydroxy-2-pyridinemethanol hydrochloride |

| Synonyms | 2-(Hydroxymethyl)pyridin-3-ol HCl; 3-Hydroxy-2-hydroxymethylpyridine HCl |

| Molecular Formula | C₆H₇NO₂[1][2][3][4][5][6] · HCl |

| MW | 161.59 g/mol |

| Appearance | Off-white to pale beige crystalline powder |

| Solubility | High in H₂O, DMSO, Methanol; Low in Toluene, Hexane |

| pKa | ~4.8 (pyridine nitrogen), ~8.7 (phenolic -OH) |

Strategic Relevance in Agrochemicals:

-

Picolinic Acid Precursor: The C2-hydroxymethyl group is readily oxidized to a carboxylic acid, providing a direct synthetic route to 3-hydroxy-picolinic acid , a core pharmacophore in herbicides like Aminopyralid and Clopyralid.[1]

-

Bioisosterism: The pyridine ring serves as a bioisostere for benzene in fungicide design, often improving metabolic stability and water solubility.[1]

-

Chelation: The 3-hydroxy-2-methanol motif forms stable 5-membered chelate rings with divalent metal ions (

,

Application I: Synthesis of 3-Hydroxypicolinic Acid Scaffolds

Target Audience: Synthetic Chemists[1]

The primary utility of this intermediate is the controlled oxidation of the primary alcohol (C2) to a carboxylic acid, yielding 3-hydroxypicolinic acid.[1] This moiety is the "warhead" for many auxin-mimic herbicides.[1]

Experimental Protocol: Selective Oxidation

Objective: Convert 3-Hydroxy-2-pyridinemethanol HCl to 3-Hydroxypicolinic acid without over-oxidizing the ring.

Reagents:

-

Substrate: 3-Hydroxy-2-pyridinemethanol HCl (10 mmol)

-

Oxidant: Potassium Permanganate (

) or TEMPO/NaOCl (Catalytic)[1] -

Solvent: Water/t-Butanol (1:1)[1]

Step-by-Step Methodology:

-

Neutralization: Dissolve 1.61 g (10 mmol) of the hydrochloride salt in 20 mL water.[1] Adjust pH to 7.0–7.5 using 1M NaOH to release the free base.[1]

-

Oxidant Addition:

-

Method A (Green Chem): Add TEMPO (0.1 eq) and NaBr (0.1 eq). Cool to 0°C. Dropwise add NaOCl (2.2 eq) while maintaining pH 10 with NaOH.

-

Method B (Classic): Heat solution to 60°C and add

(2.5 eq) portion-wise over 1 hour.

-

-

Reaction Monitoring: Monitor via HPLC (C18 column, MeOH/Water + 0.1% Formic Acid). The hydroxymethyl peak (

~2.5 min) should disappear, replaced by the carboxylic acid peak ( -

Workup:

Yield Expectation: 75–85%

Validation:

Application II: Plant Growth Regulator (PGR) Screening

Target Audience: Biologists & Agronomists[1]

Research indicates that 3-hydroxy-pyridine derivatives can modulate auxin transport.[1] This protocol screens the compound for root growth stimulation.[1]

Protocol: Hydroponic Wheat Seedling Assay

Objective: Determine the

Materials:

-

Wheat seeds (Triticum aestivum, var.[1] commercial).

-

Growth Chamber: 25°C day / 20°C night, 16h photoperiod.[1]

-

Stock Solution: 100 mM 3-Hydroxy-2-pyridinemethanol HCl in water (Filter sterilized).

Workflow:

-

Germination: Surface sterilize seeds (1% NaOCl, 5 min). Germinate on moist filter paper for 48 hours in the dark.

-

Treatment: Transfer uniform seedlings to hydroponic tanks containing Hoagland solution supplemented with the test compound at: 0 (Control), 0.1, 1.0, 10, 50, and 100

. -

Incubation: Grow for 7 days.

-

Data Collection:

Data Analysis:

Plot dose-response curves. An inverted U-shaped curve (hormetic effect) is typical for auxin-like compounds, where low doses (1–10

Visualizing the Development Pathway

The following diagram illustrates the divergent synthesis pathways starting from 3-Hydroxy-2-pyridinemethanol, highlighting its versatility in generating both herbicides and fungicides.

Figure 1: Divergent synthetic pathways utilizing 3-Hydroxy-2-pyridinemethanol HCl in agrochemical development.[1]

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved October 2023, from [Link][1]

-

Liu, C., & Wang, M. (2016).[1][7] Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Biological Activity Screening of 3-Hydroxy-2-pyridinemethanol Hydrochloride Derivatives

Introduction: The Therapeutic Potential of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a privileged scaffold in drug design.[1] 3-Hydroxy-2-pyridinemethanol hydrochloride and its derivatives are a promising class of compounds, with the parent molecule serving as a versatile building block for the synthesis of various biologically active agents.[2][3] The presence of hydroxyl and hydroxymethyl groups on the pyridine ring offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds with the potential for a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2]

This technical guide provides a comprehensive overview of the methodologies for screening the biological activities of 3-Hydroxy-2-pyridinemethanol hydrochloride derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to drug discovery.

I. Anticancer Activity Screening

The pyridine nucleus is a common feature in many anticancer agents, where it can interact with various biological targets to inhibit tumor growth.[4][5] Derivatives of pyridine have been shown to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[4] Therefore, screening 3-Hydroxy-2-pyridinemethanol hydrochloride derivatives for anticancer activity is a logical and promising starting point.

A. Mechanism of Action and Rationale for Screening

A primary mechanism of action for many anticancer drugs is the induction of cytotoxicity in cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6] This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect.[6]

B. Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for in vitro anticancer drug screening.

Caption: Workflow for in vitro anticancer screening using the MTT assay.

C. Detailed Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing cytotoxicity.[6]

Materials:

-

3-Hydroxy-2-pyridinemethanol hydrochloride derivatives

-

Human cancer cell line (e.g., HepG2 - liver cancer, MCF-7 - breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-Hydroxy-2-pyridinemethanol hydrochloride derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

D. Data Presentation: Anticancer Activity

| Derivative | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| Compound A | HepG2 | 48 | 15.2 |

| Compound B | HepG2 | 48 | 25.8 |

| Compound C | MCF-7 | 48 | 10.5 |

| Doxorubicin | HepG2 | 48 | 1.2 |

| Doxorubicin | MCF-7 | 48 | 0.8 |

II. Antimicrobial Activity Screening

Pyridine and its derivatives have a long history of use as antimicrobial agents.[7][8] Their mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.[8] Screening new 3-Hydroxy-2-pyridinemethanol hydrochloride derivatives for antimicrobial activity is crucial for identifying potential new antibiotics to combat the growing threat of antimicrobial resistance.

A. Mechanism of Action and Rationale for Screening

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[9][10] This assay provides a quantitative measure of a compound's antimicrobial potency and is a critical first step in the evaluation of new antimicrobial agents.[9]

B. Experimental Workflow for Antimicrobial Screening

The following diagram outlines the workflow for determining the MIC using the broth microdilution method.

Caption: Workflow for antimicrobial screening using the broth microdilution method.

C. Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

-

3-Hydroxy-2-pyridinemethanol hydrochloride derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the derivatives in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

D. Data Presentation: Antimicrobial Activity

| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Compound D | 8 | 32 |

| Compound E | 16 | >64 |

| Compound F | 4 | 16 |

| Ciprofloxacin | 0.5 | 0.25 |

III. Antioxidant Activity Screening

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[11] Pyridine derivatives, particularly those with hydroxyl substitutions, can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[12]

A. Mechanism of Action and Rationale for Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the antioxidant capacity of compounds.[13][14]

-

DPPH Assay: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.[13]

-

ABTS Assay: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, causing a loss of color that is proportional to the antioxidant's concentration and potency.[14]

B. Experimental Workflow for Antioxidant Screening

The following diagram shows a general workflow for antioxidant screening using either the DPPH or ABTS assay.

Caption: General workflow for antioxidant screening assays.

C. Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for determining antioxidant activity.[12][13]

Materials:

-

3-Hydroxy-2-pyridinemethanol hydrochloride derivatives

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplates

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Compound Dilution: Prepare serial dilutions of the derivatives in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each compound dilution to the wells, followed by 100 µL of the DPPH solution. Include a control (100 µL of methanol and 100 µL of DPPH solution) and a positive control (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Read the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC₅₀ value can be determined from a plot of concentration versus percentage of scavenging activity.

D. Detailed Protocol: ABTS Radical Cation Decolorization Assay

This protocol is a widely accepted method for assessing antioxidant capacity.[14][15]

Materials:

-

3-Hydroxy-2-pyridinemethanol hydrochloride derivatives

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol or PBS

-

96-well microplates

-

Microplate reader

Procedure:

-

ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: In a 96-well plate, add 10 µL of each compound dilution to the wells, followed by 190 µL of the ABTS•+ working solution.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Absorbance Reading: Read the absorbance at 734 nm.

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

E. Data Presentation: Antioxidant Activity

| Derivative | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| Compound G | 55.3 | 42.1 |

| Compound H | 78.9 | 65.4 |

| Compound I | 40.1 | 33.7 |

| Ascorbic Acid | 25.6 | 18.9 |

IV. Anti-inflammatory Activity Screening

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases.[16] Pyridine derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade.[16][17]

A. Mechanism of Action and Rationale for Screening

Cyclooxygenase (COX) and lipoxygenase (LOX) are two key enzyme families involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[18][19] Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[19] Therefore, inhibiting COX-2 and 5-LOX is a major strategy for the development of anti-inflammatory drugs.[18] Screening 3-Hydroxy-2-pyridinemethanol hydrochloride derivatives for their ability to inhibit these enzymes can identify promising anti-inflammatory drug candidates.

B. Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the COX and LOX inflammatory pathways.

Caption: Simplified diagram of the arachidonic acid inflammatory cascade.

C. Detailed Protocol: COX-2 and 5-LOX Inhibition Assays

Commercially available enzyme inhibition assay kits are a convenient and standardized way to screen for COX-2 and 5-LOX inhibitors. The general principle involves incubating the enzyme with the test compound and a substrate, and then measuring the product formation.

General Protocol Outline:

-

Reagent Preparation: Prepare buffers, enzyme solutions, substrate solutions, and test compound dilutions according to the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (COX-2 or 5-LOX), and the test compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX).

-

Pre-incubation: Pre-incubate the plate to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid).

-

Incubation: Incubate the plate for the recommended time and temperature to allow for product formation.

-

Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric method, as specified in the kit protocol.

Data Analysis: Calculate the percentage of enzyme inhibition using the following formula:

% Inhibition = [1 - (Signal of sample / Signal of control)] x 100

The IC₅₀ value can be determined from a dose-response curve.

D. Data Presentation: Anti-inflammatory Activity

| Derivative | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| Compound J | 5.2 | 12.8 |

| Compound K | 15.7 | 28.4 |

| Compound L | 2.8 | 8.1 |

| Celecoxib | 0.04 | >100 |

| Zileuton | >100 | 0.5 |

V. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological activity screening of 3-Hydroxy-2-pyridinemethanol hydrochloride derivatives. A systematic screening approach, encompassing anticancer, antimicrobial, antioxidant, and anti-inflammatory assays, will enable the identification of lead compounds with therapeutic potential. Positive hits from these primary screens should be further investigated through more detailed mechanistic studies, structure-activity relationship (SAR) analysis, and in vivo efficacy and safety studies. The versatility of the 3-Hydroxy-2-pyridinemethanol scaffold, combined with a rigorous screening cascade, holds significant promise for the discovery of novel therapeutics.

VI. References

-

Pipzine Chemicals. (2026). 3-Hydroxy-2-pyridinemethanolhydrochloride. Retrieved from [Link]

-

El-Sayed, R., et al. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 14(5), 103135.

-

Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Acta Pharmaceutica, 68(3), 295-307.

-

PubChem. (n.d.). 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved from [Link]

-

Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

-

Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6543.

-

National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

Yilmaz, B., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(13), 5121.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Celotti, F., & Laufer, S. (2001). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. Pharmacological Research, 44(5), 459-466.

-

Özyürek, M., et al. (2011). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 10(10), 2345.

-

PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.

-

MDPI. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

-

ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]

-

Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Retrieved from [Link]

-

ResearchGate. (2024). Some biological pyridine derivatives. Retrieved from [Link]

-

Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Retrieved from

-

International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from [Link]

-

Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

-

E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved from [Link]

-

ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Retrieved from [Link]

-

MDPI. (2020). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

-

Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. Retrieved from [Link]

-

International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 4. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. en.iacld.com [en.iacld.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]

- 12. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 18. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Purification techniques for compounds made from 3-Hydroxy-2-pyridinemethanol hydrochloride

Current Status: Operational Topic: Purification & Troubleshooting for Pyridoxine-Class Intermediates Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with 3-Hydroxy-2-pyridinemethanol hydrochloride (CAS 109-00-2 derivative), a critical building block for Vitamin B6 analogs, ligands, and functionalized heterocycles.[1]

The Core Challenge: This molecule is a "chameleon." It possesses a basic pyridine nitrogen (pKa ~5), an acidic phenolic hydroxyl (pKa ~9), and a polar hydroxymethyl group. When you synthesize derivatives from this scaffold, the purification strategy relies entirely on managing its amphoteric nature and salt formation .

This guide bypasses generic advice to address the specific physicochemical traps inherent to 3-hydroxypyridine chemistry.

Module 1: Solubility & Solvent Selection

User Query: "My crude product is a sticky solid that won't dissolve in ether or hexane, but oils out in water. What solvent system should I use?"

Technical Analysis: The hydrochloride salt of your starting material is highly polar. If your derivative retains the pyridine nitrogen, it likely exists as a salt or a zwitterion depending on pH. Non-polar solvents (Hexane, Et2O) are generally useless for dissolution but excellent as anti-solvents.

Recommended Solvent Systems:

| Derivative Type | Primary Solvent (Dissolves) | Anti-Solvent (Precipitates) | Troubleshooting Note |

| HCl Salts | Methanol, Ethanol, Water (Hot) | Diethyl Ether, Acetone, Ethyl Acetate | Critical:[1] Salts are often hygroscopic.[1] Dry solvents are required to prevent "oiling out."[1] |

| Free Bases (Ethers) | Dichloromethane (DCM), Ethyl Acetate | Hexane, Pentane | Wash with dilute base (pH > 10) to ensure the phenol is deprotonated if solubility is poor. |

| Zwitterions | Water (Hot), DMF, DMSO | Ethanol (Cold), Acetonitrile | Common for carboxylic acid derivatives. Hard to remove solvent later.[1] |

Module 2: Troubleshooting Recrystallization

User Query: "I tried to recrystallize my alkylated derivative from Ethanol/Ether, but it separated as a dark oil at the bottom of the flask."

Root Cause Analysis: "Oiling out" occurs when the impurity profile lowers the melting point of your compound below the boiling point of the solvent, or when the compound is supersaturated too quickly. This is endemic to pyridine salts due to their ionic liquid-like character [1].[1]

Protocol: The "Oiling Out" Rescue Operation

-

Re-dissolve: Return the mixture to reflux temperature. Add just enough Methanol (more polar than EtOH) to redissolve the oil.

-

The Cloud Point: Add warm Ethyl Acetate or Ether dropwise until the solution turns slightly cloudy (turbid).

-

Clarify: Add one drop of Methanol to clear the cloudiness.[1]

-

Insulate: Wrap the flask in cotton or place it in a warm water bath that is allowed to cool naturally to room temperature. Do not put it in the fridge yet.

-

Seeding: If oil droplets form again, scratch the glass surface vigorously with a glass rod to induce nucleation.

Visual Workflow: Recrystallization Logic

Caption: Decision logic for rescuing failed recrystallizations of pyridine salts.

Module 3: Chromatography & Silica Streaking

User Query: "My compound streaks from the baseline to the solvent front on TLC. I can't separate the product from the starting material."

Technical Analysis: The basic nitrogen in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak tailing. Furthermore, 3-hydroxypyridines can hydrogen bond extensively [2].[1]

The Fix: Mobile Phase Modifiers

-

The "TEA" Trick: Pre-wash your silica column with mobile phase containing 1-3% Triethylamine (TEA) .[1] This neutralizes the acidic sites on the silica.

-

Ammonia in Methanol: For very polar derivatives (e.g., N-oxides), use DCM:Methanol (9:1) where the Methanol is saturated with Ammonia (7N NH3 in MeOH).

-

Switch Stationary Phase: If silica fails, switch to Neutral Alumina . Alumina is less acidic and prevents the protonation of the pyridine nitrogen, often resulting in sharp bands without modifiers.

Module 4: Desalting & The Zwitterion Trap

User Query: "I need the free base for a biological assay, but when I neutralize the HCl salt with NaOH, nothing precipitates, and I can't extract it into DCM."

Scientific Mechanism: You have likely hit the Isoelectric Point (pI) .

-

pH < 3: Cationic (Pyridinium form) -> Water Soluble.[1]

-

pH > 10: Anionic (Phenolate form) -> Water Soluble.[1]

-

pH ~ 5-7: Neutral/Zwitterionic -> Potentially Water Soluble (depending on lipophilicity) but poor organic solubility.[1]

Protocol: Correct Free-Basing Strategy

-

Do NOT use strong base (NaOH): This will shoot past the neutral point and deprotonate the phenol (forming the sodium phenolate salt), which is water-soluble.

-

Use a Buffer: Dissolve the HCl salt in minimal water. Add saturated Sodium Bicarbonate (NaHCO3) or solid Sodium Acetate .[1] These weak bases will neutralize the HCl but are not strong enough (pKa ~10 vs Phenol pKa ~9) to fully deprotonate the hydroxyl group [3].

-

Extraction: Once neutralized (pH ~7-8), extract continuously with Chloroform/Isopropanol (3:1) . Pure DCM is often too non-polar to pull 3-hydroxypyridines from water.[1]

Visual Workflow: pH-Dependent Species

Caption: The critical pH windows for 3-hydroxypyridine extraction.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for recrystallization of pyridine salts). [1]

-

PubChem. (2025).[1][2] Compound Summary: 3-Hydroxy-2-pyridinemethanol hydrochloride.[1][2][3][4][5][6] National Library of Medicine.[1] (Physical properties and pKa data). [1]

-

Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. (pKa values for pyridine and phenol derivatives).[1][7][8]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C6H8ClNO2 | CID 3084185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 4. 2-Pyridinemethanol, 3-Hydroxy-, Hydrochloride Supplier China | CAS 34352-97-7 | High Purity Chemical Manufacturer & Safety Data [pipzine-chem.com]

- 5. 3-Hydroxy-2-pyridinemethanol Hydrochloride | CAS 23718-68-3 | Purity, Uses, MSDS, Supplier China [pipzine-chem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Technical Support Center: 3-Hydroxy-2-pyridinemethanol Hydrochloride

Topic: Degradation Pathways & Stability Management

Critical Stability Profile

3-Hydroxy-2-pyridinemethanol hydrochloride (CAS: 14173-30-9) is a pivotal intermediate in the synthesis of Vitamin B6 vitamers (pyridoxine, pyridoxal) and various cholinergic agents.[1] Its stability is governed by three competing functionalities: the electron-rich 3-hydroxy pyridine ring , the oxidizable 2-hydroxymethyl group , and the hygroscopic hydrochloride salt form .[1]

The "Why" Behind Instability

Unlike simple pyridines, this molecule is a "chemical chameleon." The 3-hydroxyl group induces tautomeric equilibrium (enol vs. zwitterionic keto form), which significantly alters its reactivity based on solvent pH and polarity.[1]

-

Primary Risk: Sequential oxidation of the C2-primary alcohol.[1]

-

Secondary Risk: Photo-oxidative dimerization driven by the 3-hydroxypyridine chromophore.[1]

-

Physical Risk: Deliquescence.[1] The HCl salt eagerly absorbs atmospheric moisture, creating a localized aqueous environment that accelerates chemical degradation.

Degradation Pathways

The degradation of 3-Hydroxy-2-pyridinemethanol is not random; it follows specific mechanistic cascades.[1]

Pathway A: The Oxidative Cascade (Dominant)

In the presence of atmospheric oxygen or trace metal ions, the primary alcohol at the C2 position undergoes stepwise oxidation. This is the most common cause of purity failure during storage.

-

Stage 1: Oxidation to 3-Hydroxypicolinaldehyde . This intermediate is reactive and can form Schiff bases with amines.[1]

-

Stage 2: Further oxidation to 3-Hydroxypicolinic acid . This is a stable, terminal degradation product that alters the pH of the solution and precipitates in non-polar mobile phases.

Pathway B: Photolytic Destabilization

3-Hydroxypyridine derivatives act as endogenous photosensitizers.[1][2] Upon exposure to UVA/UVB light (320–400 nm), the molecule enters an excited triplet state, generating Reactive Oxygen Species (ROS) such as singlet oxygen (

Visualization of Pathways

Caption: Figure 1. Primary degradation cascades showing the oxidative route (Red) leading to acidic impurities and the photolytic route (Yellow/Green) leading to dimerization.

Troubleshooting Guides & FAQs

This section addresses real-world scenarios observed in the laboratory.

Scenario 1: Appearance & Solubility Issues

Q: My white powder has turned a pale yellow/beige. Is it still usable?

-

Diagnosis: The color change indicates the formation of N-oxide impurities or oxidative dimers (Pathway B).[1] Pyridine derivatives are notorious for "yellowing" even with <0.5% degradation due to the high extinction coefficient of the conjugated impurities.

-

Action:

Q: The sample became sticky/liquefied (Deliquescence).

-

Mechanism: The hydrochloride moiety is highly hygroscopic. Absorbed water lowers the activation energy for oxidation and hydrolysis.

-

Fix: You cannot "dry" the sample back to a powder easily without risking thermal degradation.

-

Protocol: Dissolve the entire sticky mass in a known volume of solvent to create a stock solution, quantify the concentration via UV/HPLC, and use immediately.

Scenario 2: Chromatography Anomalies

Q: I see split peaks or broad tailing in my HPLC method.

-

Root Cause: Tautomeric Equilibrium. 3-hydroxypyridines exist in a pH-dependent equilibrium between the neutral enol form and the zwitterionic pyridinium form.[1] If your mobile phase pH is near the pKa (approx 4.8 - 5.2 for the ring nitrogen), the molecule flips between states during the run.[1]

-

Solution: Buffer your mobile phase aggressively.

Q: I have a new impurity peak at RRT 0.85.

-

Identification: This is likely 3-Hydroxypicolinaldehyde .[1] It is less polar than the carboxylic acid but more polar than the parent alcohol in many Reverse Phase systems.

-

Verification: Treat a small aliquot with Sodium Borohydride (

). If the peak disappears (reduces back to the parent alcohol), it is the aldehyde.

Validated Analytical Protocol

To assess degradation, do not rely on simple UV. Use this specific HPLC method designed to separate the parent from its oxidative degradants.

Method: Reverse Phase Ion-Pairing HPLC

| Parameter | Condition | Rationale |

| Column | C18 End-capped (e.g., 4.6 x 150mm, 3.5µm) | Prevents peak tailing from free silanols interacting with the pyridine nitrogen.[1] |

| Mobile Phase A | 10mM Potassium Phosphate Buffer (pH 3.0) | Low pH suppresses ionization of the phenol group and protonates the pyridine, ensuring a single species. |

| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier.[1] |

| Gradient | 0-5 min: 3% B (Isocratic)5-15 min: 3% -> 40% B15-20 min: Re-equilibrate | Retains the polar parent molecule while eluting the less polar aldehyde/dimers later. |

| Detection | UV @ 290 nm | Max absorption for the 3-hydroxypyridine chromophore; minimizes solvent noise.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |

Data Interpretation Table

| Retention Time (Approx) | Compound Identity | Origin | Limit (Research Grade) |

| 3.5 min | 3-Hydroxypicolinic Acid | Oxidation (Stage 2) | < 0.5% |

| 5.2 min | 3-Hydroxy-2-pyridinemethanol | Parent | > 98.0% |

| 7.8 min | 3-Hydroxypicolinaldehyde | Oxidation (Stage 1) | < 1.0% |

| 12.0+ min | Dimers / Unknowns | Photolysis | < 0.1% |

References

-

Jubilant Ingrevia. (2023).[1] Safety Data Sheet: 2-(Hydroxymethyl)pyridine. Retrieved from 3[1][4]

-

Chem-Impex International. (2024).[1] Product Catalog: 3-Hydroxy-2-pyridinemethanol hydrochloride. Retrieved from 5[1][4]

-

Wondrak, G. T., et al. (2002). "3-Hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells."[1][2] Journal of Biological Chemistry. Retrieved from 2[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved from 1[1][4]

-

Al-Youbi, A. O., et al. (2013).[1] "Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state." Photochemical & Photobiological Sciences. Retrieved from 6[1][4][7]

Sources

- 1. 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride | C6H8ClNO2 | CID 3084185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

Identifying and characterizing unexpected reaction outcomes with 3-Hydroxy-2-pyridinemethanol hydrochloride

Welcome to the technical support center for 3-Hydroxy-2-pyridinemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive molecule. Here, we address common and unexpected reaction outcomes in a question-and-answer format, providing in-depth troubleshooting advice grounded in established chemical principles. Our goal is to empower you to anticipate challenges, diagnose issues, and optimize your synthetic routes.

Table of Contents

-

Frequently Asked Questions (FAQs)

-

Troubleshooting Guides

-

Experimental Protocols

-

References

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is turning a dark color. What is causing this discoloration?

Answer:

Discoloration, often manifesting as a yellow, brown, or even black hue, is a common observation in reactions involving pyridine derivatives, including 3-Hydroxy-2-pyridinemethanol hydrochloride. This is typically indicative of side reactions or degradation. Several factors can contribute to this:

-

Oxidation: The electron-rich pyridine ring and the hydroxyl groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities.[1] This can lead to the formation of highly conjugated, colored byproducts.

-

Polymerization: Under certain conditions, such as strong acid or base catalysis or high temperatures, hydroxypyridines can undergo self-condensation or polymerization, resulting in complex, often colored, polymeric materials.[2]

-

Decomposition: The compound can decompose at elevated temperatures. The reported melting point is 217 °C with decomposition. Pushing reactions to higher temperatures can initiate thermal degradation pathways.

Troubleshooting Steps:

-

Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

-

Temperature Control: Maintain strict control over the reaction temperature. Avoid localized overheating by using an appropriate heating mantle and stirring vigorously.

-

Purity of Reagents: Use high-purity starting materials and reagents to avoid trace metal catalysts that can promote oxidation.

FAQ 2: I'm observing incomplete conversion of my starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion can be a frustrating issue. With 3-Hydroxy-2-pyridinemethanol hydrochloride, the cause often lies in the reactivity of the molecule itself or suboptimal reaction conditions.

-

Basicity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be protonated by acidic reagents or coordinate to Lewis acids.[3] This can deactivate the ring or interfere with reactions at other sites. If your reaction requires a free pyridine nitrogen, the hydrochloride salt must be neutralized with a suitable base.

-

Steric Hindrance: The proximity of the hydroxyl and hydroxymethyl groups at the 2 and 3 positions can create steric hindrance, slowing down reactions at these sites or on the adjacent ring carbons.

-

Reagent Stoichiometry: Ensure you are using the correct stoichiometry of reagents. For reactions involving the hydroxyl groups, a sufficient amount of base may be needed to deprotonate them, in addition to neutralizing the hydrochloride.

Troubleshooting Steps:

-

Base Selection and Stoichiometry: If the reaction requires a free pyridine nitrogen, add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl. For reactions involving the hydroxyl groups, additional equivalents of base may be necessary.

-

Reaction Time and Temperature: Monitor the reaction progress carefully using an appropriate analytical technique like TLC or LC-MS. If the reaction has stalled, a modest increase in temperature or prolonged reaction time may be required.

-

Catalyst Choice: For catalyzed reactions, consider a catalyst that is less sensitive to coordination with the pyridine nitrogen or one that is more active under the reaction conditions.

FAQ 3: My product is contaminated with an unexpected isomer. What could be the cause?

Answer:

The formation of unexpected isomers can arise from rearrangements or competing reaction pathways. The electronic nature of the pyridine ring plays a significant role here.

-

Electrophilic Substitution: The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution.[4] When such reactions are forced, they may proceed with poor regioselectivity.

-

Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2 and 4 positions.[3] If your reaction conditions involve nucleophiles, you might observe substitution on the ring.

-

Rearrangements: Under certain conditions, substituted pyridines can undergo rearrangements. For example, rearrangements of halopyridine-N-oxides have been reported.[5] While not directly applicable to all scenarios, it highlights the potential for skeletal changes in the pyridine ring under specific activating conditions.

Troubleshooting Steps:

-

Control of Reaction Conditions: Carefully control the reaction temperature and the order of reagent addition to disfavor competing pathways.[6]

-